2-Chloro-1-(2-methoxyphenyl)ethanone
Overview
Description
“2-Chloro-1-(2-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C9H9ClO2 . It is also known by other names such as “4-Methoxyphenacyl Chloride” and "2-Chloro-4′-methoxyacetophenone" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a chlorine atom attached to the second carbon of the ethanone group, and a methoxyphenyl group attached to the first carbon of the ethanone group .Physical and Chemical Properties Analysis
“this compound” is a solid at 20°C . It has a molecular weight of 184.62 . The compound has a melting point of 98.0 102.0 °C .Scientific Research Applications
Environmental Impact and Biodegradation
Reductive Dechlorination by Gut Bacteria : A study highlighted the capability of a human intestinal bacterium, Eubacterium limosum, to transform methoxychlor and DDT through reductive dechlorination, suggesting potential metabolic pathways in the human gut that could influence the environmental persistence and toxicity of similar chlorinated compounds (Yim et al., 2008).
Environmental Bacteria and Methoxychlor Dechlorination : Research on environmental bacterial species demonstrated their ability to dechlorinate methoxychlor, indicating a significant role in the primary biodegradation of such compounds in submerged environments, which could be relevant to understanding the fate of 2-Chloro-1-(2-methoxyphenyl)ethanone in similar contexts (Satsuma & Masuda, 2012).
Biochemical Research and Toxicology
- Cytochrome P450-Mediated Metabolism : The enantioselective metabolism of methoxychlor by human cytochromes P450 was studied, revealing differences in the formation of estrogenic or antiestrogenic metabolites by various P450 isoforms. Such research sheds light on the metabolic pathways and potential toxicological impacts of structurally related compounds (Hu & Kupfer, 2002).
Chemical Synthesis and Applications
- Chemical Synthesis Approaches : A study detailed the synthesis of specific heterocycles from related ethanone compounds, demonstrating methodologies that could be applied to the synthesis and functionalization of this compound for various research purposes (Moskvina et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound undergoes fragmentation in electron ionization mass spectra . The specific targets in biological systems, if any, are yet to be identified.
Mode of Action
The mode of action of 2-Chloro-1-(2-methoxyphenyl)ethanone involves a rearrangement mediated by a two-hydrogen transfer . The first hydrogen transfer originates from the TMS group, and the second hydrogen transfer renders an aromatic ring, followed by the loss of a chloromethyl radical .
Biochemical Pathways
The compound is involved in the rearrangement reactions, which could potentially influence various biochemical pathways .
Result of Action
The compound’s rearrangement reactions suggest that it may induce structural changes in the molecules it interacts with .
Properties
IUPAC Name |
2-chloro-1-(2-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYXYWNUQMKTEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366552 | |
Record name | 2-chloro-1-(2-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53688-19-0 | |
Record name | 2-chloro-1-(2-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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